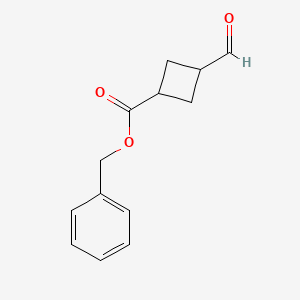

Benzyl 3-formylcyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H14O3. It is a derivative of cyclobutane, featuring a benzyl ester group and a formyl group attached to the cyclobutane ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by formylation using formic acid or a formylating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 3-formylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the formyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: Benzyl 3-formylcyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a model compound for investigating the biological activity of related structures.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and structural features make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl 3-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the formyl group and benzyl ester group are key reactive sites that participate in various transformations. The compound’s effects are mediated through pathways involving these functional groups, leading to the formation of desired products.

Comparison with Similar Compounds

Benzyl cyclobutane-1-carboxylate: Lacks the formyl group, making it less reactive in certain transformations.

Cyclobutane-1,3-dicarboxylate: Contains two carboxylate groups, offering different reactivity and applications.

Benzyl 3-hydroxycyclobutane-1-carboxylate: Features a hydroxyl group instead of a formyl group, leading to different chemical behavior.

Uniqueness: Benzyl 3-formylcyclobutane-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group on the cyclobutane ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.

Biological Activity

Benzyl 3-formylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms, and applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12O3

- Molecular Weight : 220.22 g/mol

- IUPAC Name : this compound

This compound features a cyclobutane ring substituted with a benzyl group and a formyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing primarily on its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of benzyl compounds exhibit significant antibacterial activity. For instance, a study reported that certain benzyl derivatives demonstrated inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 4.77 to 17.94 μM .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Benzyl Derivative A | Staphylococcus aureus | 4.77 |

| Benzyl Derivative B | Pseudomonas aeruginosa | 9.55 |

| Benzyl Derivative C | Aeromonas salmonicida | 8.96 |

These findings suggest that modifications to the benzyl moiety can enhance antibacterial properties, indicating a structure-activity relationship (SAR) that could be explored further for drug development.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies showed that it inhibited the growth of various fungal strains, although specific data on this compound was limited. However, similar benzyl compounds have shown promising results against common pathogens like Candida albicans.

Anti-inflammatory Effects

Anti-inflammatory activity is another area where this compound shows potential. Some studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation . The exact mechanism for this compound requires further elucidation but may involve modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds, providing insights into potential applications for this compound:

- Insecticidal Activity : A derivative of the compound was tested for insecticidal properties against agricultural pests, showing significant lethality at low concentrations . This suggests potential agricultural applications.

- Pharmacokinetics : Studies on the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution profiles, suggesting that this compound could be developed into an effective therapeutic agent .

- Toxicological Assessments : Preliminary toxicological assessments indicate that while some derivatives exhibit therapeutic potential, they also require careful evaluation to mitigate any adverse effects .

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

benzyl 3-formylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H14O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2 |

InChI Key |

BZWIIRGKMBSAEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.